molecular formula C16H26ClNO3 B4406484 4-[2-(4-butoxyphenoxy)ethyl]morpholine hydrochloride

4-[2-(4-butoxyphenoxy)ethyl]morpholine hydrochloride

Cat. No. B4406484
M. Wt: 315.83 g/mol
InChI Key: JJPCSISBEGXKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-butoxyphenoxy)ethyl]morpholine hydrochloride, also known as Buprolen, is a chemical compound that belongs to the class of morpholine derivatives. It is an organic compound that is used primarily as a research tool in scientific studies. Buprolen is used in experiments to investigate the biochemical and physiological effects of the compound in living organisms.

Mechanism of Action

The mechanism of action of 4-[2-(4-butoxyphenoxy)ethyl]morpholine hydrochloride is not fully understood. However, it is believed that this compound acts as an antagonist of the nicotinic acetylcholine receptor. This receptor is involved in the transmission of nerve impulses across synapses in the nervous system. By blocking this receptor, this compound may affect the release of neurotransmitters and the function of ion channels.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in living organisms. In studies, this compound has been shown to affect ion channel function, neurotransmitter release, and signal transduction pathways. It has also been shown to affect the behavior of animals in various experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[2-(4-butoxyphenoxy)ethyl]morpholine hydrochloride in lab experiments is its specificity. This compound has been shown to have a high degree of selectivity for the nicotinic acetylcholine receptor. This makes it a useful tool for investigating the role of this receptor in various biological processes.
One of the limitations of using this compound in lab experiments is its potential for toxicity. This compound has been shown to have toxic effects in some animal studies. Therefore, it is important to use caution when working with this compound and to follow proper safety protocols.

Future Directions

There are several future directions for research involving 4-[2-(4-butoxyphenoxy)ethyl]morpholine hydrochloride. One potential direction is to investigate the role of this compound in the treatment of various diseases. This compound has been shown to have potential therapeutic effects in some studies, and further research in this area could be beneficial.
Another potential direction for future research is to investigate the mechanism of action of this compound in more detail. By understanding the molecular mechanisms underlying the effects of this compound, it may be possible to develop more effective treatments for various diseases.
Conclusion:
This compound is a chemical compound that is used primarily as a research tool in scientific studies. It is used to investigate the biochemical and physiological effects of the compound in living organisms. This compound has been shown to have a variety of effects on ion channel function, neurotransmitter release, and signal transduction pathways. While there are some limitations to using this compound in lab experiments, its specificity and potential therapeutic effects make it a useful tool for investigating the role of the nicotinic acetylcholine receptor in various biological processes.

Scientific Research Applications

4-[2-(4-butoxyphenoxy)ethyl]morpholine hydrochloride is primarily used in scientific research as a tool to investigate the biochemical and physiological effects of the compound in living organisms. It is used in studies to investigate the role of this compound in various biological processes such as ion channel function, neurotransmitter release, and signal transduction pathways.

properties

IUPAC Name

4-[2-(4-butoxyphenoxy)ethyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-2-3-11-19-15-4-6-16(7-5-15)20-14-10-17-8-12-18-13-9-17;/h4-7H,2-3,8-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPCSISBEGXKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCN2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.